molecular formula C25H40O4 B12655038 2-Ethylhexyl isononyl phthalate CAS No. 85851-92-9

2-Ethylhexyl isononyl phthalate

Cat. No.: B12655038
CAS No.: 85851-92-9
M. Wt: 404.6 g/mol
InChI Key: SUPDBLGQIUQVLH-UHFFFAOYSA-N
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Description

2-Ethylhexyl isononyl phthalate is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Phthalates, including this compound, are commonly used in the production of plastics, particularly polyvinyl chloride (PVC). This compound is known for its ability to impart flexibility to PVC, making it suitable for a wide range of applications, including medical devices, packaging materials, and consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl isononyl phthalate typically involves the esterification of phthalic anhydride with a mixture of 2-ethylhexanol and isononanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include elevated temperatures (around 150-200°C) and the removal of water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic anhydride, 2-ethylhexanol, and isononanol into the reactor, along with the acid catalyst. The reaction mixture is heated, and water is continuously removed through distillation. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl isononyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and isononanol).

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid and other oxidation products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Phthalic acid, 2-ethylhexanol, isononanol.

    Oxidation: Phthalic acid, various oxidation products.

    Substitution: Substituted phthalates, depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl isononyl phthalate has several scientific research applications:

    Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.

    Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Used in the production of flexible medical devices such as tubing and blood bags.

    Industry: Employed in the manufacture of flexible PVC products, including cables, flooring, and packaging materials.

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl isononyl phthalate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. On a molecular level, it interacts with the polymer chains through van der Waals forces and dipole interactions, preventing the chains from packing closely together.

In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

2-Ethylhexyl isononyl phthalate can be compared with other phthalate plasticizers, such as:

    Di(2-ethylhexyl) phthalate (DEHP): Similar in structure and function, but with different alkyl groups.

    Diisononyl phthalate (DINP): Another commonly used plasticizer with similar applications.

    Diisodecyl phthalate (DIDP): Used in similar applications but with longer alkyl chains, providing different flexibility and durability properties.

Uniqueness

This compound is unique due to its specific combination of 2-ethylhexanol and isononanol, which imparts distinct physical and chemical properties compared to other phthalates. Its specific molecular structure allows for a balance of flexibility and durability, making it suitable for a wide range of applications.

Similar Compounds

  • Di(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)

Properties

CAS No.

85851-92-9

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-(2-ethylhexyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-5-7-15-21(6-2)19-29-25(27)23-17-12-11-16-22(23)24(26)28-18-13-9-8-10-14-20(3)4/h11-12,16-17,20-21H,5-10,13-15,18-19H2,1-4H3

InChI Key

SUPDBLGQIUQVLH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C

Origin of Product

United States

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